molecular formula C18H13Cl2F3N4O B4763799 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B4763799
M. Wt: 429.2 g/mol
InChI Key: IQTNRCQXQOTEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a dichlorobenzyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, particularly at the dichlorobenzyl group, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(trifluoromethyl)phenyl]carbamate
  • N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(trifluoromethyl)phenyl]thiourea

Uniqueness

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(trifluoromethyl)phenyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorobenzyl and trifluoromethylphenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2F3N4O/c19-13-5-4-11(16(20)7-13)9-27-10-15(8-24-27)26-17(28)25-14-3-1-2-12(6-14)18(21,22)23/h1-8,10H,9H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTNRCQXQOTEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea
Reactant of Route 3
Reactant of Route 3
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea
Reactant of Route 4
Reactant of Route 4
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea
Reactant of Route 5
Reactant of Route 5
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea
Reactant of Route 6
Reactant of Route 6
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.